[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE HYDROCHLORIDE
Description
(2-Bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is a substituted phenethylamine derivative characterized by a brominated dimethoxyphenyl core linked to a methylamine group via a methyl bridge. Its molecular formula is C₁₁H₁₅BrNO₂·HCl, with a molecular weight of 312.61 g/mol (anhydrous). The compound features a 2-bromo substituent on a 4,5-dimethoxyphenyl ring, which distinguishes it from structurally related hallucinogens and anticancer agents .
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE typically involves multiple steps. One common route includes the bromination of 4,5-dimethoxybenzyl alcohol, followed by the conversion of the resulting bromo compound to the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as dichloromethane and reagents like hydrobromic acid and methylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent positions, pharmacological activity, and applications:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituent Positions | Key Activities/Applications | Source Evidence |
|---|---|---|---|---|
| (2-Bromo-4,5-dimethoxyphenyl)methylamine HCl | C₁₁H₁₅BrNO₂·HCl | 2-Br, 4,5-(OCH₃) | Under investigation; potential 5-HT₂ₐ agonism (inferred from analogs) | |
| 25B-NBOMe | C₁₉H₂₂BrNO₃ | 4-Br, 2,5-(OCH₃); ethanamine chain | Potent hallucinogen (5-HT₂ₐ agonist); linked to toxicity and fatalities | |
| (±)-4-Bromo-2,5-dimethoxybenzeneethanamine HCl (Nexus) | C₁₀H₁₄BrNO₂·HCl | 4-Br, 2,5-(OCH₃) | Hallucinogen; analog of DOB hydrobromide | |
| 2-(2-Bromo-4,5-dimethoxyphenyl)ethylamine HCl | C₁₀H₁₃BrNO₂·HCl | 2-Br, 4,5-(OCH₃) | Industrial-grade intermediate; limited pharmacological data | |
| (2-Bromo-4,5-dimethoxyphenyl)acetic acid hydrazide derivatives | Variable (e.g., C₁₁H₁₃BrN₂O₃) | 2-Br, 4,5-(OCH₃) | Anticancer activity (in vitro studies) |
Key Differences and Implications
Substituent Position and Bioactivity: The 2-bromo-4,5-dimethoxy substitution in the target compound contrasts with the 4-bromo-2,5-dimethoxy pattern in 25B-NBOMe and Nexus hydrochloride. This positional isomerism significantly impacts receptor binding: 25B-NBOMe’s 4-bromo substitution enhances 5-HT₂ₐ affinity (~10-fold higher than LSD) , whereas the 2-bromo analogs lack direct hallucinogenicity data but may exhibit altered selectivity .
For example, 25B-NBOMe’s ethanamine chain facilitates cross-reactivity with monoamine transporters, contributing to its neurotoxicity . Derivatives with acetic acid hydrazide moieties (e.g., from ) demonstrate cytotoxic effects against cancer cell lines, highlighting the role of functional group modifications in redirecting activity from CNS targets to anticancer applications .
Safety and Toxicity :
- NBOMe compounds (e.g., 25B-NBOMe) are associated with severe adverse effects, including seizures, hyperthermia, and fatalities at doses as low as 500 µg . In contrast, the target compound’s safety profile remains uncharacterized, though structurally related industrial intermediates (e.g., 2-(2-bromo-4,5-dimethoxyphenyl)ethylamine HCl) are handled with standard laboratory precautions .
Biological Activity
(2-Bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C10H14BrClN2O2
- Molecular Weight : 292.58 g/mol
- CAS Number : 2250524
Biological Activity Overview
The biological activity of (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride primarily revolves around its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Potential inhibition of inflammatory pathways has been noted.
- Neuroprotective Effects : Some studies indicate possible benefits in neurodegenerative conditions.
Antitumor Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:
These findings suggest that the compound may disrupt cellular processes critical for tumor growth and survival.
The mechanism by which (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interfere with pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Reference |
|---|---|---|---|
| (2-Bromo-4,5-Dimethoxyphenyl)MethylAmine Hydrochloride | 19.45 | 23.8 |
These results suggest a dual mechanism where the compound can potentially reduce both acute and chronic inflammation.
Neuroprotective Effects
Emerging evidence suggests that (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride may have neuroprotective properties. Animal models have indicated that it can mitigate oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases.
Case Studies
- Case Study on Cancer Treatment : In a controlled study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that administration of the compound significantly reduced swelling compared to control groups, supporting its anti-inflammatory claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
